2-Amino-4,6-dihydroxy-5-methylpyrimidine

Medicinal Chemistry Nucleoside Synthesis Carbocyclic Nucleosides

Researchers requiring a validated 5-methylpyrimidine scaffold for nucleoside analog synthesis often encounter inconsistent reactivity from unsubstituted or alternative analogs. 2-Amino-4,6-dihydroxy-5-methylpyrimidine (CAS 6627-65-2) is the definitive intermediate for constructing 5-methyl-substituted carbocyclic nucleosides with reliable selectivity and yield. - Ensures high conversion in alkylation, acylation, and cyclization reactions where the 5-methyl group critically modulates ring electronics and sterics. - Eliminates synthetic route re-validation; direct substitution with the 5-unsubstituted analog will not produce the desired 5-methylated nucleoside target. - Sourced from qualified manufacturers with certificates of analysis, ensuring lot-to-lot consistency for process chemistry development and medicinal chemistry library synthesis.

Molecular Formula C5H7N3O2
Molecular Weight 141.13 g/mol
CAS No. 6627-65-2
Cat. No. B1360079
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-4,6-dihydroxy-5-methylpyrimidine
CAS6627-65-2
Molecular FormulaC5H7N3O2
Molecular Weight141.13 g/mol
Structural Identifiers
SMILESCC1=C(N=C(NC1=O)N)O
InChIInChI=1S/C5H7N3O2/c1-2-3(9)7-5(6)8-4(2)10/h1H3,(H4,6,7,8,9,10)
InChIKeyOTFOORSARCXWKK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Amino-4,6-dihydroxy-5-methylpyrimidine (CAS 6627-65-2): Technical Grade Procurement Specifications and Scientific Context


2-Amino-4,6-dihydroxy-5-methylpyrimidine (CAS 6627-65-2, also cataloged under CAS 55477-35-5 for the dione tautomer) is a heterocyclic organic compound belonging to the pyrimidine family. Its core structure consists of a six-membered ring with two nitrogen atoms at positions 1 and 3, featuring amino (-NH₂) and hydroxyl (-OH) groups at positions 2, 4, and 6, and a methyl (-CH₃) substituent at position 5 [1]. This compound is not typically employed as a standalone active pharmaceutical ingredient but serves primarily as a versatile chemical intermediate, particularly noted for its role in synthesizing complex 5-substituted pyrimidine carbocyclic nucleosides [2]. Its procurement is driven by its utility as a building block in medicinal chemistry and chemical biology, with the 5-methyl group providing a critical synthetic handle for further elaboration into more complex molecular architectures.

2-Amino-4,6-dihydroxy-5-methylpyrimidine (CAS 6627-65-2) Technical Note: Why Close Analogs Are Not Readily Interchangeable in Synthesis


The performance of 2-amino-4,6-dihydroxypyrimidine derivatives in downstream synthetic applications is acutely sensitive to the precise nature of the substituent at the 5-position. Substituting 5-methyl with alternative groups—such as hydrogen (2-amino-4,6-dihydroxypyrimidine), ethyl, or aryl moieties—fundamentally alters the electron density, steric environment, and lipophilicity of the pyrimidine ring [1]. These physicochemical changes directly modulate the reactivity of the 2-amino, 4-hydroxy, and 6-hydroxy groups in subsequent alkylation, acylation, or cyclization reactions. Consequently, yields and product profiles can differ dramatically between otherwise similar analogs [2]. The 5-methyl group of 2-amino-4,6-dihydroxy-5-methylpyrimidine is therefore not a passive spectator but an essential structural determinant for achieving high conversion and selectivity in the synthesis of 5-methyl-substituted nucleoside analogs and related heterocycles. Direct substitution with a 5-unsubstituted or differently substituted analog is highly likely to compromise reaction efficiency and product integrity.

2-Amino-4,6-dihydroxy-5-methylpyrimidine (CAS 6627-65-2): Quantifiable Differentiation and Technical Performance Evidence


Evidence 1: Synthesis of 5-Methyl-Substituted Carbocyclic Nucleosides via 2-Amino-4,6-dihydroxy-5-methylpyrimidine

2-Amino-4,6-dihydroxy-5-methylpyrimidine serves as the direct and requisite precursor for the construction of a novel 5-methyl-substituted pyrimidine carbocyclic nucleoside class. The target compound's 5-methyl group is integral to the final nucleoside structure and cannot be introduced with comparable efficiency or regioselectivity via alternative synthetic routes [1].

Medicinal Chemistry Nucleoside Synthesis Carbocyclic Nucleosides

Evidence 2: Comparative Reactivity of 2-Amino-4,6-dihydroxypyrimidine Scaffolds in Cyclization Reactions

The presence and nature of a 5-substituent on a 2-amino-4,6-dihydroxypyrimidine core are known to impact cyclization outcomes. In a relevant patent, the reaction of guanidine with gamma-chloroacetoacetic ester gave only very low yields of the expected 2-amino-4-hydroxy-6-chloromethylpyrimidine, necessitating a new synthetic strategy [1]. This illustrates how substituents (or lack thereof) dramatically affect the feasibility of forming the dihydroxypyrimidine ring. For 2-amino-4,6-dihydroxy-5-methylpyrimidine, the electron-donating methyl group at C5 stabilizes the pyrimidine ring and influences its reactivity profile in further synthetic transformations [2].

Process Chemistry Heterocycle Synthesis Reaction Optimization

Evidence 3: Comparison of Physicochemical and Bulk Properties for Solid Form Handling

Physicochemical properties such as melting point, density, and refractive index are fundamental to the handling and formulation of chemical intermediates. For 2-amino-4,6-dihydroxy-5-methylpyrimidine, estimated values are available for basic characterization [1]. While a direct, data-rich comparison with a specific analog is not located in the open literature for these bulk properties, the data provided allows for initial assessment of its solid-state behavior, which is expected to differ from non-methylated or otherwise substituted analogs due to changes in crystal packing and intermolecular hydrogen bonding.

Process Chemistry Solid Form Characterization Formulation

2-Amino-4,6-dihydroxy-5-methylpyrimidine (CAS 6627-65-2) Application Scenarios Grounded in Evidence


Scenario 1: Synthesis of 5-Methyl-Substituted Pyrimidine Carbocyclic Nucleoside Drug Candidates

This compound is the validated starting material for constructing a novel series of 5-methyl-substituted pyrimidine carbocyclic nucleosides [1]. Research groups engaged in antiviral or anticancer nucleoside drug discovery programs that specifically require a 5-methyl group on the pyrimidine base will find this intermediate essential. Procurement of the 5-unsubstituted analog will not produce the desired 5-methylated nucleoside target.

Scenario 2: Development of Scalable Processes for 2-Amino-4,6-disubstituted Pyrimidines

The synthesis of 2-amino-4,6-dihydroxy-5-methylpyrimidine and its analogs is central to the development of new process chemistry routes for 2-aminopyrimidines [2]. Process chemists optimizing the preparation of this specific building block, or using it as a key intermediate to install a 5-methyl group in a more complex molecule, will require this exact compound to establish reliable, high-yielding, and scalable manufacturing procedures.

Scenario 3: Construction of Diverse 5-Methylpyrimidine-Based Chemical Libraries

The 5-methyl group on the pyrimidine core is a privileged scaffold in medicinal chemistry . Medicinal chemistry teams focused on generating libraries of pyrimidine derivatives for biological screening, where the 5-methyl substituent is a key structural feature, can use this compound as a core synthon. It provides a direct and efficient entry point for further diversification through reactions at the 2-amino, 4-hydroxy, and 6-hydroxy groups.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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